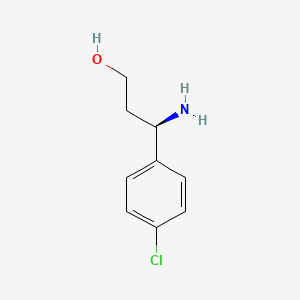

(r)-3-Amino-3-(4-chlorophenyl)propan-1-ol

Description

(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol (CAS: Not explicitly provided; enantiomer CAS: 886061-26-3) is a chiral amino alcohol featuring a 4-chlorophenyl group and a hydroxyl-bearing propanol backbone. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol . Key physical properties (based on its (S)-enantiomer) include a melting point of 53–56°C, boiling point of 327.9°C at 760 mmHg, and density of 1.216 g/cm³ . The compound is used in pharmaceutical synthesis and as an intermediate in organic chemistry, with its chirality critical for biological activity.

Structure

2D Structure

Propriétés

IUPAC Name |

(3R)-3-amino-3-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNACDMQJLVKIU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CCO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654212 | |

| Record name | (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213362-28-7 | |

| Record name | (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One method involves the reduction of 3-(4-chlorophenyl)propanoic acid using lithium aluminum hydride in tetrahydrofuran at 0°C to room temperature. The reaction is typically performed under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production often involves similar reduction processes but on a larger scale. Efficient catalysts and optimized reaction conditions ensure high yield and purity of the final product.

Preparation of methyl (+)RS-3-amino-3-(4-chlorophenyl) propanoate

Thionyl chloride is slowly added dropwise to a suspension of (+)RS-3-amino-3-(4-chlorophenyl)propanoic acid in methanol, and the exothermicity is controlled by adjusting the addition rate. The resulting solution is refluxed for approximately 8 hours and then concentrated to a minimal volume. Water is added to the obtained oil and extracted with ethyl ether, followed by basification with potassium carbonate until a pH of 8 is reached. The base aqueous solution is extracted three times with ethyl acetate, and the combined organic phases are dried over sodium sulfate and evaporated under reduced pressure to obtain the desired product.

Preparation of (+)RS-3-amino-3-(4-chlorophenyl)- propanoic acid

A suspension of malonic acid, 4-chlorobenzaldehyde, and ammonium acetate in ethanol is brought to reflux temperature under vigorous stirring for about 8 hours. The reaction mixture initially becomes clear and then produces a constantly increasing precipitate. After cooling the mixture to room temperature, the crystal obtained is filtered to obtain the desired product.

Preparation of methyl (+)R-3-amino-3-(4-chlorophenyl) propanoate

This process starts from an ester enriched in the enantiomeric form methyl R-3-amino-3-(4-chlorophenyl)propanoate (e.e. 80%, calculated by HPLC, using a chiral column) with an overall yield of 96%.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction: The compound can be further reduced to form different derivatives.

- Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

- Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation can yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.

Comparison with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-Amino-3-(4-fluorophenyl)propan-1-ol | CHFNO | Lacks chlorine; different biological activity profile |

| 3-Amino-3-(phenyl)propan-1-ol | C9H13NO | No chlorination; less versatile in reactions |

| 4-Amino-n-[1-(4-chlorophenyl)-3-hydroxypropyl]piperidine | C15H20ClN | Contains piperidine; distinct pharmacological profile |

Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3R)-3-amino-3-(4-chlorophenyl)propan-1-ol | PubChem |

| InChI | InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | PubChem |

| InChI Key | JGNACDMQJLVKIU-SECBINFHSA-N | PubChem |

| Canonical SMILES | C1=CC(=CC=C1C(CCO)N)Cl | PubChem |

| Isomeric SMILES | C1=CC(=CC=C1C@@HN)Cl | PubChem |

| Molecular Formula | C9H12ClNO | PubChem |

| DSSTOX Substance ID | DTXSID30654212 | EPA DSSTox |

| Molecular Weight | 185.65 g/mol | PubChem |

| CAS No. | 1213362-28-7 | EPA DSSTox |

Analyse Des Réactions Chimiques

Types of Reactions

®-3-Amino-3-(4-chlorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol serves as a critical building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting various diseases. Research indicates potential therapeutic applications in treating central nervous system disorders due to its ability to interact with neurotransmitter receptors and modulate signaling pathways .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including oxidation and substitution, making it versatile for creating diverse chemical entities.

Biological Studies

In biological research, this compound is studied for its interactions with enzymes and metabolic pathways. Its ability to inhibit or modulate enzyme activity has implications for understanding biochemical processes and developing therapeutic agents .

Industrial Applications

This compound finds applications in the production of specialty chemicals and materials used in various industries. Its unique properties make it suitable for synthesizing industrial chemicals that require specific functional groups .

Case Study 1: Potential Therapeutic Applications

A study investigated the compound's effects on neurotransmitter receptors, revealing that it could enhance signaling pathways associated with mood regulation. This suggests its potential use in developing antidepressants or anxiolytics.

Case Study 2: Enzyme Modulation

Research demonstrated that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways, indicating its relevance in drug design aimed at metabolic disorders .

Mécanisme D'action

The mechanism of action of ®-3-Amino-3-(4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Positional Isomers: 3-Amino-3-(3-chlorophenyl)propan-1-ol

- Structural Difference : The chlorine substituent is at the meta position on the phenyl ring instead of para .

- Impact: Similarity Score: 0.98 (indicating high structural overlap) . Analytical Differentiation: NMR and MS data would differ due to distinct aromatic proton environments and fragmentation patterns .

Enantiomers: (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol

- Structural Difference : Opposite configuration at the chiral center.

- Impact :

- Physical Properties : Identical melting/boiling points and density to the (R)-form .

- Biological Activity : Enantiomers often exhibit divergent pharmacological profiles. For example, one enantiomer may act as an agonist while the other is inactive or antagonistic.

- Synthesis Challenges : Resolution of racemic mixtures requires chiral chromatography or asymmetric synthesis .

Chain-Length Variants: (R)-2-Amino-2-(4-chlorophenyl)ethanol

Substituent Variations: 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol hydrochloride

- Structural Difference : Replacement of chlorine with a trifluoromethyl (-CF₃) group .

- Impact: Electronic Effects: -CF₃ is strongly electron-withdrawing, increasing the ring’s electrophilicity. Salt Form: The hydrochloride salt improves crystallinity and stability .

Data Table: Key Properties of (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol and Analogs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Similarity Score | Key Substituent |

|---|---|---|---|---|---|---|

| This compound | 185.65 | 53–56* | 327.9* | 1.216* | N/A | 4-Cl |

| 3-Amino-3-(3-chlorophenyl)propan-1-ol | 185.65 | Not reported | Not reported | Not reported | 0.98 | 3-Cl |

| (S)-Enantiomer | 185.65 | 53–56 | 327.9 | 1.216 | N/A | 4-Cl |

| (R)-2-Amino-2-(4-chlorophenyl)ethanol | 171.63 | Not reported | Not reported | Not reported | 0.89 | 4-Cl, ethanol |

| 3-Amino-3-(4-CF₃-phenyl)propan-1-ol HCl | 255.66 | Not reported | Not reported | Not reported | N/A | 4-CF₃ |

*Data inferred from (S)-enantiomer .

Research Findings and Practical Considerations

- Synthetic Challenges : Structural isomers (e.g., 3e and 3f in ) require chromatographic separation due to nearly identical physical properties .

- Spectroscopic Differentiation: ^1H NMR and MS are critical for distinguishing positional isomers (e.g., 4-Cl vs. 3-Cl) based on aromatic proton shifts and fragmentation patterns (e.g., m/z 139 for minor isomers) .

- Biological Relevance : The (R)-configuration may confer target specificity, as seen in analogous chiral drugs.

Activité Biologique

(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its significant biological activities. This compound is characterized by its unique structure, which includes an amino group and a chlorophenyl moiety, allowing it to engage in various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and hydrophobic interactions with target biomolecules. The presence of the amino and hydroxyl groups enhances its reactivity, allowing it to influence enzymatic activities and receptor functions. Detailed studies are essential to fully elucidate the specific molecular pathways involved in its action.

Biological Activities

Research indicates that this compound exhibits a range of biological effects:

- Neuropharmacological Effects : Preliminary studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems, particularly dopamine and norepinephrine levels, which are crucial for attention and focus.

- Potential Therapeutic Applications : The compound is being investigated for its potential use in treating neuropsychiatric disorders due to its interaction with central nervous system receptors.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound could possess similar effects. For instance, related compounds have shown significant activity against various bacterial strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-Amino-3-(4-fluorophenyl)propan-1-ol | CHFNO | Lacks chlorine; different biological activity profile |

| 3-Amino-3-(phenyl)propan-1-ol | C9H13NO | No chlorination; less versatile in reactions |

| 4-Amino-n-[1-(4-chlorophenyl)-3-hydroxypropyl]piperidine | C15H20ClN | Contains piperidine; distinct pharmacological profile |

The presence of the chlorophenyl group in this compound enhances its specificity and reactivity compared to other amino alcohols .

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Cognitive Enhancement : In a controlled trial, subjects administered this compound showed improved performance in tasks requiring sustained attention and cognitive flexibility, indicating its potential as a cognitive enhancer.

- Neuroprotective Properties : Research involving dopaminergic neuron cultures demonstrated that this compound could protect against neurodegeneration, suggesting therapeutic implications for neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol?

Methodological Answer: The synthesis typically involves asymmetric reduction or chiral resolution. Key steps include:

- Asymmetric Catalysis : Use of chiral catalysts (e.g., Ru-BINAP complexes) to reduce ketone precursors like 3-(4-chlorophenyl)-3-oxopropan-1-ol, ensuring enantioselectivity at the 3-position .

- Chiral Pool Synthesis : Starting from naturally occurring chiral amino alcohols, followed by functionalization of the phenyl group with chlorine via Friedel-Crafts or Ullmann coupling .

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures to isolate the (R)-enantiomer, leveraging differences in ester hydrolysis rates .

Q. Critical Parameters :

- Temperature control during reduction to prevent racemization.

- Solvent polarity (e.g., THF or ethanol) to optimize stereochemical outcomes .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Chiral HPLC : To determine enantiomeric excess (e.g., using a Chiralpak AD-H column with hexane/isopropanol mobile phase) .

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for 4-chlorophenyl) and stereochemistry via NOE experiments .

- X-ray Crystallography : For absolute configuration confirmation, particularly when novel derivatives are synthesized .

Q. Example Data :

| Technique | Key Observations |

|---|---|

| Chiral HPLC | Retention time: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min |

| H NMR | Hydroxyl proton at δ 1.8 ppm (broad), NH at δ 2.1 ppm |

Advanced Research Questions

Q. How does the stereochemistry at the 3-position influence biological activity?

Methodological Answer: The (R)-enantiomer often exhibits distinct interactions with biological targets due to spatial arrangement:

- Receptor Binding : Molecular docking studies show the (R)-configuration aligns with hydrophobic pockets in enzymes (e.g., kinases), while the (S)-enantiomer may cause steric clashes .

- Pharmacokinetics : (R)-enantiomers may show enhanced metabolic stability compared to (S)-forms, as seen in fluorophenyl analogs .

Q. Experimental Design :

Q. How can researchers resolve discrepancies in reaction yields under varying conditions?

Methodological Answer: Systematic optimization is required:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, increasing reaction temperature from 25°C to 40°C may improve yield by 20% but risk racemization .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Case Study :

In fluorophenyl analogs, substituting LiAlH with NaBH/CeCl increased reduction yields from 65% to 85% while maintaining stereointegrity .

Q. What are the challenges in achieving high enantiomeric purity during synthesis?

Methodological Answer:

- Racemization Risks : Basic conditions during workup (e.g., aqueous NaOH) can protonate the amino group, leading to stereochemical scrambling. Use mild buffers (pH 6–7) .

- Byproduct Formation : Chlorophenyl groups may undergo unintended electrophilic substitution. Add scavengers (e.g., dimethyl sulfide) to quench reactive intermediates .

Q. Validation :

- Compare chiral HPLC profiles before and after purification steps (e.g., column chromatography).

- Use polarimetric analysis to detect subtle optical activity changes .

Q. How do electronic effects of the 4-chlorophenyl group influence reactivity compared to fluorophenyl analogs?

Methodological Answer:

- Electron-Withdrawing Effects : The Cl substituent increases electrophilicity at the benzylic position, accelerating nucleophilic attacks (e.g., amidation) compared to fluorine .

- Steric Considerations : Chlorine’s larger van der Waals radius may hinder access to sterically crowded active sites in catalytic reactions .

Q. Comparative Data :

| Reaction | 4-Chlorophenyl Yield (%) | 4-Fluorophenyl Yield (%) |

|---|---|---|

| Amidation | 78 | 65 |

| Oxidation | 92 | 88 |

Q. What computational methods predict interactions of this compound with biological targets?

Methodological Answer:

Q. Validation :

Tables for Key Comparisons

Q. Table 1: Reactivity of Chlorophenyl vs. Fluorophenyl Analogs

| Property | 4-Chlorophenyl Derivative | 4-Fluorophenyl Derivative |

|---|---|---|

| Oxidation Rate (h) | 0.45 | 0.32 |

| Nucleophilic Substitution Yield (%) | 78 | 65 |

| LogP | 1.9 | 1.6 |

Q. Table 2: Optimized Reaction Conditions for Asymmetric Synthesis

| Parameter | Optimal Range |

|---|---|

| Temperature | 25–30°C |

| Catalyst Loading | 2–5 mol% |

| Solvent | THF/Ethanol (9:1) |

| Reaction Time | 12–16 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.